1-Methyl-4-[4-methyl-5-(4-pyrimidinyl)-1,3-thiazol-2-yl]pyridinium iodide
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Overview
Description
1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide is a complex organic compound that features a unique structure combining pyridine, thiazole, and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to form an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.
Cyclization: The cyano intermediate is cyclized with appropriate reagents to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trimethylsilyl cyanide (TMSCN) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various N-oxides, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. This inhibition can lead to the death of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: Investigated as CDK2 inhibitors with potential anticancer properties.
Indole Derivatives: Exhibiting antiviral and anticancer activities.
Uniqueness
1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide is unique due to its combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13IN4S |
---|---|
Molecular Weight |
396.25 g/mol |
IUPAC Name |
4-methyl-2-(1-methylpyridin-1-ium-4-yl)-5-pyrimidin-4-yl-1,3-thiazole;iodide |
InChI |
InChI=1S/C14H13N4S.HI/c1-10-13(12-3-6-15-9-16-12)19-14(17-10)11-4-7-18(2)8-5-11;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI Key |
USJIXDGYUALXNV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=[N+](C=C2)C)C3=NC=NC=C3.[I-] |
Origin of Product |
United States |
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